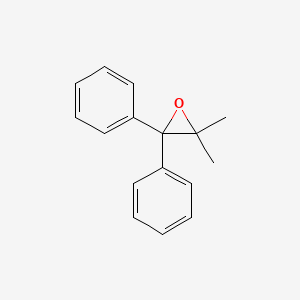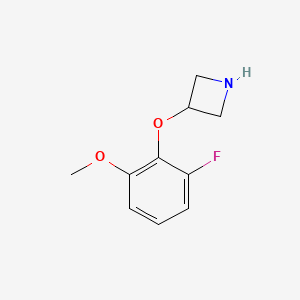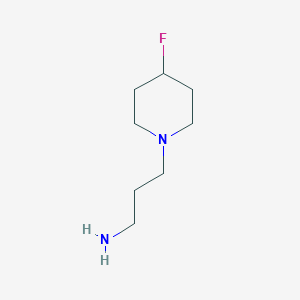
1,3-Difluoro-2-(2-fluoro-3-methyl-phenoxy)-5-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Difluoro-2-(2-fluoro-3-methyl-phenoxy)-5-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical properties and reactivity. Aromatic ethers are known for their stability and are often used in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(2-fluoro-3-methyl-phenoxy)-5-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated benzene derivatives and phenols.
Reaction Conditions: The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium carbonate, to deprotonate the phenol and facilitate the nucleophilic substitution reaction.
Reaction Steps: The nucleophilic substitution reaction occurs between the deprotonated phenol and the fluorinated benzene derivative, resulting in the formation of the desired ether compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Difluoro-2-(2-fluoro-3-methyl-phenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The presence of multiple fluorine atoms makes the compound susceptible to nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be used in the development of fluorinated compounds with biological activity.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Difluoro-2-(2-fluoro-3-methyl-phenoxy)-5-(trifluoromethyl)benzene depends on its specific application
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: It may interact with cellular receptors, influencing signal transduction pathways.
Chemical Reactivity: The presence of fluorine atoms can enhance the compound’s reactivity, leading to specific chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Difluoro-2-(2-fluoro-phenoxy)-5-(trifluoromethyl)benzene
- 1,3-Difluoro-2-(3-methyl-phenoxy)-5-(trifluoromethyl)benzene
- 1,3-Difluoro-2-(2-fluoro-3-methyl-phenoxy)-benzene
Uniqueness
1,3-Difluoro-2-(2-fluoro-3-methyl-phenoxy)-5-(trifluoromethyl)benzene is unique due to the specific arrangement of fluorine atoms and the trifluoromethyl group
Propiedades
Fórmula molecular |
C14H8F6O |
|---|---|
Peso molecular |
306.20 g/mol |
Nombre IUPAC |
1,3-difluoro-2-(2-fluoro-3-methylphenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H8F6O/c1-7-3-2-4-11(12(7)17)21-13-9(15)5-8(6-10(13)16)14(18,19)20/h2-6H,1H3 |
Clave InChI |
CNEYSEKKZWRNPQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)OC2=C(C=C(C=C2F)C(F)(F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Lithium, [1,1'-biphenyl]-2-yl-](/img/structure/B12081020.png)






![O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine](/img/structure/B12081058.png)


![1,3-Benzenediol, 4-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-](/img/structure/B12081071.png)
